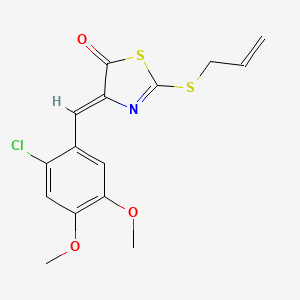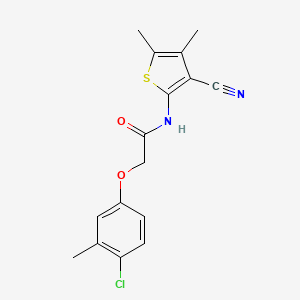
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide, commonly known as CTAT, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of CTAT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been shown to inhibit the activity of the enzyme tyrosine kinase, which plays a crucial role in cancer cell signaling pathways.
Biochemical and Physiological Effects
CTAT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CTAT has also been found to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
実験室実験の利点と制限
One of the significant advantages of CTAT is its ability to inhibit cancer cell growth and proliferation. This property makes it an attractive candidate for cancer research. However, CTAT has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. CTAT is also relatively unstable, and its shelf life can be limited.
将来の方向性
There are several future directions for CTAT research. One area of interest is the development of more stable and soluble analogs of CTAT. These analogs could potentially have improved anti-tumor activity and better pharmacokinetic properties. Another area of interest is the investigation of CTAT's potential application in other scientific research fields, such as neurological disorders and infectious diseases.
Conclusion
In conclusion, CTAT is a synthetic compound that has gained significant attention in the field of scientific research. Its anti-tumor activity and potential applications in various research fields make it an attractive candidate for further investigation. The synthesis method of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride. CTAT's mechanism of action is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis and inhibition of cancer cell migration and invasion. While CTAT has some limitations for lab experiments, there are several future directions for its research, including the development of more stable and soluble analogs and investigation of its potential application in other research fields.
合成法
The synthesis of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid.
科学的研究の応用
CTAT has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research, where it has been found to exhibit anti-tumor activity. CTAT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-6-12(4-5-14(9)17)21-8-15(20)19-16-13(7-18)10(2)11(3)22-16/h4-6H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUFEYXQMGZHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)

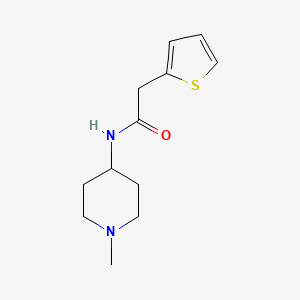

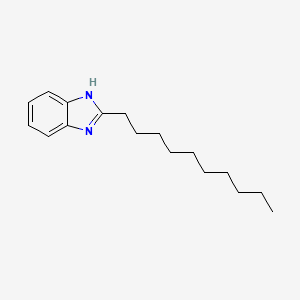
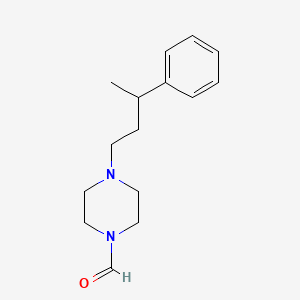

![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)
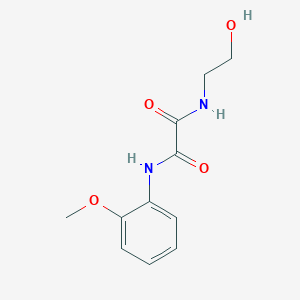
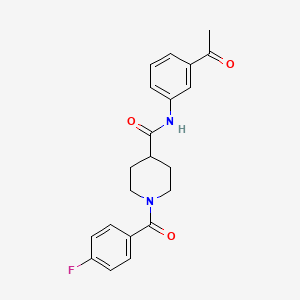
![(4,5-dimethoxy-2-nitrobenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B5101549.png)
